molecular formula C9H14ClNO B13809281 1-Phenyl-2-hydroxyaminopropane hydrochloride CAS No. 4490-17-9

1-Phenyl-2-hydroxyaminopropane hydrochloride

Cat. No.: B13809281
CAS No.: 4490-17-9
M. Wt: 187.66 g/mol
InChI Key: ALRZZAHTTYSVRF-UHFFFAOYSA-N
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Description

Hydroxylamine,N-(alpha-methylphenethyl)-,hydrochloride,(±)- is a chemical compound with the molecular formula C10H15NOHCl It is a derivative of hydroxylamine and is structurally related to amphetamines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxylamine,N-(alpha-methylphenethyl)-,hydrochloride,(±)- typically involves the reaction of hydroxylamine with alpha-methylphenethylamine. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The general reaction scheme is as follows:

    Starting Materials: Hydroxylamine and alpha-methylphenethylamine.

    Reaction Conditions: The reaction is conducted in an aqueous medium with hydrochloric acid as the catalyst.

    Product Formation: The product, Hydroxylamine,N-(alpha-methylphenethyl)-,hydrochloride,(±)-, is obtained as a crystalline solid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactants: Large quantities of hydroxylamine and alpha-methylphenethylamine.

    Controlled Environment: The reaction is carried out in controlled environments to ensure safety and purity.

    Purification: The product is purified through recrystallization or other suitable methods to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Hydroxylamine,N-(alpha-methylphenethyl)-,hydrochloride,(±)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where the hydroxylamine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products Formed

    Oxidation Products: Oximes, nitroso compounds.

    Reduction Products: Amines.

    Substitution Products: Halogenated derivatives, other substituted compounds.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Investigated for its effects on neurotransmitter systems and potential use in neurochemical research.

    Medicine: Explored for its psychoactive properties and potential therapeutic applications in treating certain neurological disorders.

    Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Hydroxylamine,N-(alpha-methylphenethyl)-,hydrochloride,(±)- involves its interaction with neurotransmitter systems in the brain. It is believed to act as a monoamine oxidase inhibitor (MAOI), which increases the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. This action leads to its psychoactive effects and potential therapeutic benefits.

Comparison with Similar Compounds

Hydroxylamine,N-(alpha-methylphenethyl)-,hydrochloride,(±)- can be compared with other similar compounds, such as:

    Amphetamines: Structurally related and share similar psychoactive properties.

    Methylenedioxyamphetamine (MDA): Another psychoactive compound with similar effects.

    Hydroxylamine Derivatives: Other derivatives of hydroxylamine with varying chemical properties and applications.

Uniqueness

The uniqueness of Hydroxylamine,N-(alpha-methylphenethyl)-,hydrochloride,(±)- lies in its specific combination of hydroxylamine and alpha-methylphenethylamine, which imparts distinct chemical and pharmacological properties.

Conclusion

Hydroxylamine,N-(alpha-methylphenethyl)-,hydrochloride,(±)- is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and properties make it a valuable subject of study in fields ranging from organic chemistry to neuropharmacology.

Properties

CAS No.

4490-17-9

Molecular Formula

C9H14ClNO

Molecular Weight

187.66 g/mol

IUPAC Name

N-(1-phenylpropan-2-yl)hydroxylamine;hydrochloride

InChI

InChI=1S/C9H13NO.ClH/c1-8(10-11)7-9-5-3-2-4-6-9;/h2-6,8,10-11H,7H2,1H3;1H

InChI Key

ALRZZAHTTYSVRF-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)NO.Cl

Related CAS

63-90-1 (Parent)

Origin of Product

United States

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